molecular formula C4H8N2O3 B556241 N-Carbamoyl-Alanine CAS No. 77340-50-2

N-Carbamoyl-Alanine

Cat. No. B556241
CAS RN: 77340-50-2
M. Wt: 132.12 g/mol
InChI Key: LUSWEUMSEVLFEQ-UHFFFAOYSA-N
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Description

“N-Carbamoyl-Alanine” belongs to the class of organic compounds known as n-carbamoyl-alpha amino acids. These are compounds containing an alpha amino acid which bears a carbamoyl group at its terminal nitrogen atom .


Synthesis Analysis

The structural analysis provides new insights on enzyme–substrate interaction, which shed light on engineering of N-carbamoyl-β-alanine amidohydrolases for high catalytic activity and broad substrate specificity .


Molecular Structure Analysis

The structural analysis provides new insights on enzyme–substrate interaction, which shed light on engineering of N-carbamoyl-β-alanine amidohydrolases for high catalytic activity and broad substrate specificity .


Physical And Chemical Properties Analysis

“N-Carbamoyl-Alanine” has a molecular weight of 132.12 g/mol. It has 3 hydrogen bond donors and 3 hydrogen bond acceptors. It has a rotatable bond count of 2. Its exact mass and monoisotopic mass is 132.05349212 g/mol. Its topological polar surface area is 92.4 Ų .

Scientific Research Applications

Enzymatic Properties and Industrial Applications

N-Carbamoyl-β-alanine amidohydrolase from Agrobacterium tumefaciens C58 has been characterized for its potential in β-amino acid production, an area of industrial interest. This enzyme, active at 30°C and pH 8.0, hydrolyzes various N-carbamoyl amino acids, especially N-carbamoyl-β-alanine. Its ability to produce monosubstituted β2- and β3-amino acids, particularly those with short aliphatic side chains, positions it as a promising candidate for biotechnological applications (Martínez-Gómez et al., 2008).

Enzyme Regulation in Pyrimidine Catabolism

In pyrimidine catabolism, N-carbamoyl-β-alanine (NC beta A) amidohydrolase is regulated by its substrate, NC beta A, and its product, beta-alanine. This regulation is evidenced by ligand-induced changes in the enzyme's polymerization, a phenomenon observed in the native enzyme from rat liver (Matthews & Traut, 1987).

Inhibitory Effects of Analogues

The inhibitory effects of various carboxylic acid compounds on N-carbamoyl-β-alanine amidohydrolase from Agrobacterium tumefaciens C58 (Atβcar) have been studied. These inhibitors differed in the number of carbons, and position and size of ramification, with propionate identified as the most efficient inhibitor among those tested. The binding thermodynamics of these inhibitors were explored using isothermal titration calorimetry and fluorescence, indicating the role of Van der Waals interactions and hydrogen bonding (Andújar-Sánchez et al., 2009).

Novel Enzyme Characterization

A novel enzyme, N-carbamoylsarcosine amidohydrolase, involved in microbial degradation of creatinine in Pseudomonas putida 77, has been characterized. This enzyme hydrolyzes N-carbamoyl amino acids with a methyl group or hydrogen atom on the amino-N atom, demonstrating selectivity for certain N-carbamoyl derivatives (Kim, Shimizu, & Yamada, 1986).

Cloning and Expression of L-N-Carbamoylase Gene

The L-N-carbamoyl amino acid amidohydrolase gene from Arthrobacter aurescens DSM 3747 was cloned in E. coli, and its nucleotide sequence was determined. This enzyme exhibited high specificity for beta-aryl substituted N alpha-carbamoyl-alanines, such as N-carbamoyl-tryptophan, highlighting its unique substrate specificity compared to other N-carbamoylases (Wilms et al., 1999).

Quantitative Analysis Method

A modified Prescott-Jones colorimetric method has been developed for measuring the concentration of N-carbamoyl-β-alanine (β-ureidopropionate) with minimal interference from dihydrouracil, improving the analytical approaches in this field (West, Shanley, & O'donovan, 1982).

Future Directions

The findings of a study suggest that PRDX2 has a synthetic lethal (SL) interaction with CHEK2, and this interaction can be exploited for the targeted cancer therapy using NCA as a drug inhibitor of PRDX2 for the therapy of colorectal cancer having CHEK2 defects. Further studies are warranted to confirm the interaction in the preclinical model .

properties

IUPAC Name

2-(carbamoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c1-2(3(7)8)6-4(5)9/h2H,1H3,(H,7,8)(H3,5,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSWEUMSEVLFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40330095
Record name N-Carbamyl-DL-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Carbamoylamino)propanoic acid

CAS RN

77340-50-2
Record name N-Carbamyl-DL-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(carbamoylamino)propanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
A Ahmad, R Prakash, MS Khan, N Altwaijry… - ACS …, 2022 - ACS Publications
… We have performed siRNA-mediated silencing and n-carbamoyl alanine (NCA)-mediated inhibition of PRDX2 in CHEK2-null HCT116 cells to confirm the synthetic lethal (SL) interaction …
Number of citations: 2 pubs.acs.org
MM Matthews, TW Traut - Journal of Biological Chemistry, 1987 - Elsevier
N-Carbamoyl-beta-alanine (NC beta A) amidohydrolase (EC 3.5.1.6) is regulated in opposing fashion by the substrate, NC beta A and the product, beta-alanine. The native enzyme …
Number of citations: 84 www.sciencedirect.com
VG Oberholzer, T Palmer - Clinica Chimica Acta, 1976 - Elsevier
Increased urinary levels of N-carbamoyl-β-alanine, and also, on occasions, of N-carbamoylaspartate, were observed in patients with ornithine carbamoyltransferase (EC 2.1.3.3) …
Number of citations: 29 www.sciencedirect.com
TP West, MS Shanley, GA O'Donovan - Analytical Biochemistry, 1982 - Elsevier
… Color formation at 70C was linear with respect to N-carbamoyl-@-alanine up to a … problem of differentiating between the relative contributions of dihydrouracil and N-carbamoyl+alanine …
Number of citations: 15 www.sciencedirect.com
MM Matthews, W Liao, KL Kvalnes-Krick… - Archives of biochemistry …, 1992 - Elsevier
β-Alanine synthase has been purified greater than 1000-fold to homogeneity from rat liver. The enzyme has a subunit molecular weight of 42,000 and a native size of hexamer. The …
Number of citations: 38 www.sciencedirect.com
G Waldmann, B Podschun - Analytical biochemistry, 1990 - Elsevier
… available N-carbamoyl-@-alanine … this purification procedure the P-alanine content of N-carbamoyl+-alanine … was obtained in the presence of 100 nmol N-carbamoyl@-alanine. …
Number of citations: 7 www.sciencedirect.com
R Horner, F Wagner, L Fischer - Applied and environmental …, 1996 - Am Soc Microbiol
… (the pure D enantiomer or the racemate of N-carbamoyl-alanine), the concentration (5 or 20 … In addition, N-carbamoyl-alanine (5 or 20 mM; pH 3.0 or 6.0) was tested as a carbon source …
Number of citations: 38 journals.asm.org
S Kim, TP West - FEMS microbiology letters, 1991 - academic.oup.com
… The nitrogen source uracil, dihydrouracil, N-carbamoyl-/~-alanine, fl-alanine, thymine, dihydrothymine or fl-aminoisobutyric acid was included in the medium at a concentration of 0.2%. …
Number of citations: 36 academic.oup.com
J Ogawa, S Shimizu - Journal of Molecular Catalysis B: Enzymatic, 1997 - Elsevier
Microbial hydantoin transformation has been applied to produce optically active amino acids. The transformation involves ring-opening hydrolysis of cyclic ureides and successive …
Number of citations: 94 www.sciencedirect.com
S Martínez-Rodríguez, JM Clemente-Jiménez… - Microbial …, 2005 - karger.com
… Finally, 3-ureidopropionic acid (N-carbamoyl- -alanine) and ureidosuccinic acid (N-carbamoyl-D ,L -aspartic acid) were not recognized as substrates for L -N-carbamoylase. …
Number of citations: 19 karger.com

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